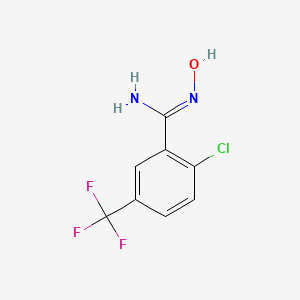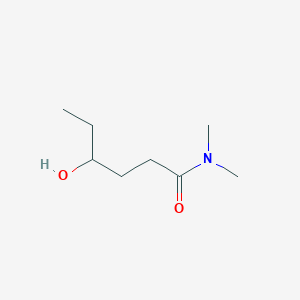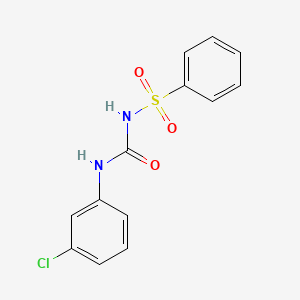![molecular formula C19H26N2O4 B14003717 4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid is a synthetic compound known for its application as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). This compound is particularly valued for its ability to introduce rigidity into the linker region of bifunctional protein degraders, which can impact the three-dimensional orientation of the degrader and optimize drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the diazaspiro intermediate: This step involves the reaction of a suitable amine with a spirocyclic ketone under acidic conditions to form the diazaspiro intermediate.
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected intermediate.
Coupling with benzoic acid: The protected intermediate is then coupled with benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butoxycarbonyl group.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used; for example, coupling with an amine can yield an amide derivative.
Deprotection reactions: The major product is the free amine form of the compound.
Scientific Research Applications
4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation. Its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: Investigated for its potential in drug discovery and development, particularly in targeting disease-related proteins for degradation.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid in PROTACs involves its role as a rigid linker. This rigidity helps to maintain the proper orientation of the bifunctional degrader, facilitating the formation of a ternary complex between the target protein, the degrader, and an E3 ubiquitin ligase. This complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
- 4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)picolinic acid
- 4-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)benzoic acid
- 3-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)benzoic acid
Uniqueness
4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid is unique due to its specific structural features that provide rigidity to the linker region in PROTACs. This rigidity is crucial for optimizing the three-dimensional orientation of the degrader, which can enhance the efficiency of targeted protein degradation .
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[7-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.5]nonan-2-yl]benzoic acid |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(24)20-10-8-19(9-11-20)12-21(13-19)15-6-4-14(5-7-15)16(22)23/h4-7H,8-13H2,1-3H3,(H,22,23) |
InChI Key |
ZJOKCQAIOWTEJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




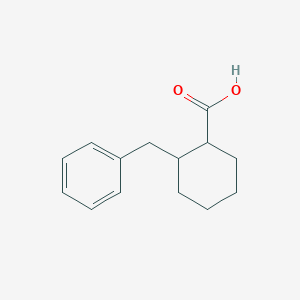
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
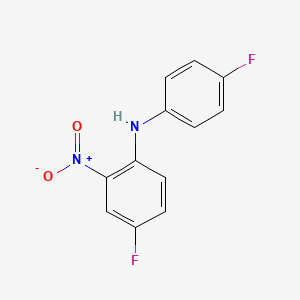
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
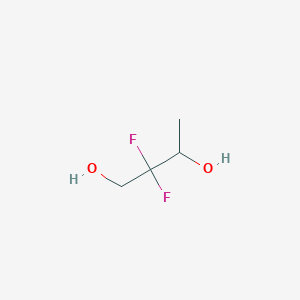
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
